3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol

Discotic liquid crystals Phase behavior Triphenylene precursors

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol (CAS 102737-76-8) is a hexa-substituted triphenylene derivative bearing four pentyloxy chains at the 3,6,10,11-positions and two free hydroxyl groups at the 2,7-positions of the aromatic core. It belongs to the discotic liquid crystal precursor family and is characterized by a rigid polycyclic aromatic core (C18H6) with a molecular formula of C38H52O6 and a molecular weight of 604.82 g/mol.

Molecular Formula C38H52O6
Molecular Weight 604.8 g/mol
CAS No. 102737-76-8
Cat. No. B009654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol
CAS102737-76-8
Molecular FormulaC38H52O6
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O
InChIInChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3
InChIKeyRRXLJTWVCLAAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol (CAS 102737-76-8): A Dihydroxy-Functionalized Triphenylene Discotic Precursor


3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol (CAS 102737-76-8) is a hexa-substituted triphenylene derivative bearing four pentyloxy chains at the 3,6,10,11-positions and two free hydroxyl groups at the 2,7-positions of the aromatic core [1]. It belongs to the discotic liquid crystal precursor family and is characterized by a rigid polycyclic aromatic core (C18H6) with a molecular formula of C38H52O6 and a molecular weight of 604.82 g/mol . Unlike fully etherified analogs such as hexakis(pentyloxy)triphenylene (HAT5), this compound is non-mesogenic in its native diol form and serves primarily as a versatile synthetic intermediate for constructing liquid-crystalline dimers, oligomers, polymers, and functional materials through derivatization of the phenolic hydroxyls [1].

Synthetic intermediate for discotic liquid-crystalline dimers, oligomers and polymers
Non-mesogenic crystalline solid; may simplify synthetic handling without mesophase interference
2,7-Dihydroxy substitution pattern permits controlled difunctionalization chemistry

Why 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol Cannot Be Replaced by Generic Triphenylene Discotics


Simple substitution of this compound with fully etherified analogs such as HAT5 (hexakis(pentyloxy)triphenylene) or with 3,6-dihydroxy positional isomers fails because the 2,7-dihydroxy substitution pattern dictates fundamentally different molecular self-assembly, hydrogen-bonding topology, and downstream functionalization capacity. The 2,7-oriented hydroxyls enable intermolecular H-bonded dimer formation that drives distinct organogelation behavior and thermotropic mesomorphism upon further derivatization, whereas the 3,6-isomers exhibit wider liquid-crystalline thermal ranges but markedly lower gelation ability [1]. Moreover, fully alkylated triphenylenes like HAT5 lack reactive handles entirely and cannot be covalently elaborated into polymers or networked materials, making the dihydroxy compound an irreplaceable gateway intermediate for rationally designed functional triphenylene architectures [2].

Target HAT5 (fully alkylated) Lacks reactive OH handles; limits covalent polymerization and functionalization capability
Target 3,6-Dihydroxy isomer May exhibit different gelation solvent scope and LC thermal stability; substitution may compromise organogel or sensor design

Quantitative Differentiation Evidence for 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol vs. Closest Analogs


Non-Mesogenic Character vs. Hexakis(pentyloxy)triphenylene (HAT5) – Melting Point and Mesophase Absence

The target compound 3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diol exhibits a sharp melting point at 105 °C with no mesophase formation, directly transitioning from crystalline solid to isotropic liquid . In contrast, the fully etherified analog HAT5 (2,3,6,7,10,11-hexakis(pentyloxy)triphenylene, CAS 69079-52-3) melts into a columnar hexagonal (Colh) mesophase at approximately 69 °C and clears to the isotropic liquid at approximately 123 °C, giving a Colh mesophase window of ~54 °C . The absence of mesomorphism in the diol compound is attributed to strong intermolecular hydrogen bonding between phenolic OH groups that stabilizes a crystalline lattice rather than a fluid columnar phase [1].

Thermal Phase Behavior
Cross-study
Target: m.p. 105°C, no mesophase
HAT5: Colh 69–123°C (Δ ~54°C)
Supports selection as a non-mesogenic precursor for synthetic handling
DSC/POM; cross-study comparison
Discotic liquid crystals Phase behavior Triphenylene precursors

2,7- vs. 3,6-Dihydroxy Positional Isomerism – Divergent Liquid-Crystalline and Organogelation Properties

A direct head-to-head comparison of isomeric series 2,7-THTP-DiCnOH (the structural family of the target compound) versus 3,6-THTP-DiCnOH reveals that the 3,6-derivatives exhibit wider liquid-crystalline thermal ranges, while the 2,7-isomers demonstrate superior organogelation capability across a broader range of solvents [1]. Specifically, the 2,7-THTP-DiC6OH (hexyloxy analog of the target) forms remarkably stable gels in methanol, with gel-to-sol transition temperatures (Tgel) that can be modulated by water content, enabling application as a water sensor in alcohols [2]. In contrast, the 3,6-THTP-DiC6OH isomer could form gels in methanol and n-hexane but failed to gelify longer-chain alcohols, resulting in a narrower solvent compatibility window [1].

Organogelation Scope
Head-to-head
2,7-series: gels methanol, ethanol, 2-propanol
3,6-series: narrower scope (methanol, n-hexane only)
Positional isomer choice affects gelation-based sensor and materials design
Inverted vial screening; LC ranges differ inversely
Positional isomerism Hydrogen bonding Supramolecular gels

Hydrogen-Bond Donor Capability – 2 Phenolic OH Groups vs. Zero OH in Fully Alkylated Triphenylenes

The target compound contains two phenolic hydroxyl groups (calculated pKa: 9.19 ± 0.30) that serve as hydrogen-bond donors and nucleophilic sites for covalent derivatization . The fully alkylated comparator HAT5 possesses zero hydrogen-bond donor sites (HBD count = 0) and is chemically inert toward esterification, etherification, or polymerization at the core positions . The presence of exactly two strategically positioned OH groups on the target compound enables stoichiometrically controlled difunctionalization – a critical requirement for synthesizing main-chain liquid-crystalline polymers and precisely defined oligomers where monofunctional or trifunctional impurities would compromise material properties [1].

Reactive Hydroxyl Sites
Class-level
Target: 2 OH groups (2,7) | HAT5: 0 OH groups
Enables difunctionalization for polymerization and network formation
pKa ~9.19 predicted; HAT5 lacks reactive handles
Hydrogen bond donors Supramolecular assembly Covalent functionalization

Synthetic Provenance and Precursor Role – Selective Ether Cleavage Yield from HAT5

The target compound is accessible via selective mono- or di-ether cleavage of commercially available HAT5 using B-bromocatecholborane, a methodology that yields a mixture of mono-, di-, and tri-functionalized triphenylenes from which the 2,7-diol can be isolated [1]. The analogous hexyloxy derivative (2,7-dihydroxy-3,6,10,11-tetrakis(hexyloxy)triphenylene) has been explicitly characterized as a non-mesogenic key precursor that, upon subsequent functionalization, yields materials exhibiting columnar hexagonal (Colh) mesophases with clearing temperatures above 100 °C [2]. A newer, more atom-economical biphenyl-based synthetic route to the 2,7-difunctional scaffold has also been developed, using 4,4′-diacetoxy-3,3′-dialkoxybiphenyl as a precursor and requiring fewer protection/deprotection steps than the conventional HAT5 cleavage approach [2].

Synthetic Precursor Role
Context-dependent
Obtainable from HAT5 via selective ether cleavage; derivatives yield Colh >100°C
Gateway for 2,7-difunctional material libraries
Reported for hexyloxy analog; pentyloxy homolog context-dependent
Selective ether cleavage Synthetic intermediate Triphenylene functionalization

Highest-Value Application Scenarios for 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol Based on Quantitative Evidence


AA-Type Monomer for Main-Chain Discotic Liquid-Crystalline Polymers

The two precisely positioned phenolic hydroxyl groups at the 2,7-positions enable this compound to function as an AA-type monomer for step-growth polymerization with α,ω-dibromoalkanes or diacyl chlorides. The resulting main-chain polymers retain columnar hexagonal (Colh) mesophases with clearing temperatures above 100 °C, as demonstrated with the hexyloxy analog [1]. This application cannot be realized with HAT5, which lacks reactive end-groups. The 2,7-substitution pattern yields polymers with superior solubility and processability compared to 3,6-linked analogs due to reduced chain entanglement near the mesogenic core [1].

Organogelator for Alcohol Quality Sensing and Water Content Determination

Compounds in the 2,7-THTP-DiCnOH series form remarkably stable supramolecular gels in methanol, with gel-to-sol transition temperatures (Tgel) that are sensitive to water content. This property has been exploited for rapid, instrument-free assessment of water content in alcohol samples [2]. The 2,7-isomer exhibits broader solvent gelation scope compared to the 3,6-isomer, making it the preferred scaffold for developing organogel-based sensor platforms [3]. The pentyloxy chain variant (target compound) provides an intermediate hydrophobicity that can be tuned for specific alcohol/water partitioning applications.

Non-Mesogenic Intermediate for Late-Stage Diversification in Materials Discovery

Because the compound is non-mesogenic (m.p. 105 °C, direct crystal-to-isotropic transition ), it can be stored and handled under ambient conditions without concerns about uncontrolled mesophase formation during synthetic manipulation. This is a significant practical advantage over mesogenic precursors like HAT5 (Colh from 69–123 °C). The free OH groups can be derivatized with a wide range of functional moieties – esters, ethers, siloxanes, acrylates – to generate libraries of mesogenic compounds with tailored phase behavior [1].

Synthesis of Asymmetric Triphenylene Dimers and Oligomers with Enhanced Charge Transport

The 2,7-dihydroxy scaffold enables the construction of covalently linked triphenylene dimers and oligomers where two discotic cores are connected through a spacer at defined positions. Such dimers have been shown to stabilize columnar mesophases and suppress crystallization, leading to glass-forming discotics with improved charge carrier mobility (hole mobilities on the order of 10⁻¹ cm² V⁻¹ s⁻¹ have been reported for structurally related 2,7-ester derivatives [4]). The regiochemistry of the 2,7-linkage is critical: dimers linked through 2,7-positions exhibit different intracolumnar packing and charge transport efficiency compared to 3,6-linked analogs, directly impacting device performance in organic field-effect transistors and photovoltaics.

Application
Selection Property
Validation Focus
Main-chain discotic polymer synthesis
2,7-Dihydroxy difunctional monomer capability
Polymerization efficiency and mesophase stability
Organogel-based water sensor
Organogelation solvent scope
Gel-sol transition temperature sensitivity to water
Late-stage diversification intermediate
Non-mesogenic crystalline handling convenience
Derivative mesophase induction and product purity
Asymmetric discotic dimers/oligomers for charge transport studies
2,7-Linked regiochemistry
Charge carrier mobility and glass-forming behavior
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